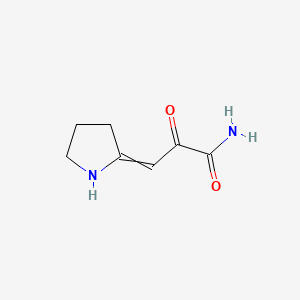

2-Oxo-3-pyrrolidin-2-ylidenepropanamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

12688-72-1 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.169 |

IUPAC Name |

2-oxo-3-pyrrolidin-2-ylidenepropanamide |

InChI |

InChI=1S/C7H10N2O2/c8-7(11)6(10)4-5-2-1-3-9-5/h4,9H,1-3H2,(H2,8,11) |

InChI Key |

YISFRZQPIPQCTR-UHFFFAOYSA-N |

SMILES |

C1CC(=CC(=O)C(=O)N)NC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 3 Pyrrolidin 2 Ylidenepropanamide and Its Analogues

Retrosynthetic Analysis of the 2-Oxo-3-pyrrolidin-2-ylidenepropanamide Core

A plausible retrosynthetic analysis of this compound (I) suggests several key disconnections. The most apparent disconnection is at the exocyclic double bond, which points to a condensation reaction, such as the Knoevenagel condensation, between a 2-oxopyrrolidine derivative and a suitable carbonyl compound. This leads to two primary synthons: 2-oxopyrrolidine (II) and a propanamide derivative (III).

Further disconnection of the propanamide side chain (III) can lead to simpler starting materials. For instance, hydrolysis of the amide bond would reveal a corresponding carboxylic acid or ester, which could be derived from a malonic acid equivalent.

The 2-oxopyrrolidine core (II) itself can be traced back to precursors like γ-aminobutyric acid (GABA) or succinimide, which can be synthesized from various commercially available starting materials. This retrosynthetic approach provides a roadmap for the design of synthetic routes to the target molecule.

Established Synthetic Routes to the this compound Structure

Based on the retrosynthetic analysis, several established synthetic methodologies can be envisioned for the construction of the this compound structure.

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and is highly applicable to the synthesis of the target molecule. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or pyrrolidine (B122466). researchgate.netjuniperpublishers.com

In a potential synthetic route, a 2-oxopyrrolidine derivative with an activated methylene group at the 3-position could be reacted with a suitable glyoxylic acid derivative. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a catalyst and often involves a carboxylic acid component, could also be employed. wikipedia.orgorganic-chemistry.org

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Oxopyrrolidine-3-acetamide | Glyoxylic acid | Piperidine | This compound |

| 2-Oxopyrrolidine | 2-Oxo-3-aminopropanamide | Pyrrolidine | This compound |

More complex, substituted 2-oxopyrrolidines can be synthesized through various cyclization reactions, including those involving Michael additions followed by intramolecular condensation.

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could be applied to construct key intermediates or the core structure. For example, a multicomponent reaction could potentially assemble a highly functionalized pyrrolidine ring that could then be further elaborated to the target molecule.

Novel Synthetic Approaches to this compound

Modern synthetic chemistry offers a range of novel methodologies that could be applied to the synthesis of this compound.

The development of novel catalysts provides opportunities for more efficient and selective syntheses. For the key condensation step, various catalysts beyond traditional amines could be explored. For instance, solid-supported catalysts or organocatalysts could offer advantages in terms of reaction efficiency, product purification, and catalyst recycling.

Furthermore, transition metal-catalyzed cross-coupling reactions could be envisioned for the formation of the exocyclic double bond, although this would likely involve a more complex synthetic route with multiple steps for the introduction of the necessary functional groups on the pyrrolidinone core and the propanamide side chain.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry is paramount in modern synthetic methodologies to minimize environmental impact. For the synthesis of this compound, these principles can be applied to reduce waste, decrease energy consumption, and utilize safer chemical alternatives.

One key approach is the use of environmentally benign solvents. Traditional syntheses might employ chlorinated solvents, whereas green alternatives focus on water, ethanol (B145695), or supercritical fluids. vjol.info.vn For instance, multi-component reactions for the synthesis of 2-pyrrolidinone (B116388) derivatives have been successfully carried out in ethanol, an eco-friendly solvent. vjol.info.vn Another core principle is atom economy, which is maximized in one-pot or tandem reactions that minimize intermediate isolation steps. The synthesis of functionalized pyrrolidinones has been achieved through a one-pot, metal-free cascade reaction involving the nucleophilic ring-opening of a cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation. acs.org

Furthermore, the choice of starting materials is critical. Biocatalysis and the use of renewable feedstocks present a greener path. For example, 2-pyrrolidone can be biosynthesized from glutamate, a readily available amino acid, via enzymatic decarboxylation to form γ-aminobutyrate (GABA) followed by enzymatic cyclization. researchgate.net This biological route avoids the harsh conditions and petroleum-based feedstocks of traditional industrial production. researchgate.net

| Green Chemistry Principle | Traditional Approach | Green Alternative for Pyrrolidinone Synthesis | Benefit |

|---|---|---|---|

| Safer Solvents | Dichloromethane, Chloroform | Ethanol, Water, N-Butylpyrrolidinone vjol.info.vnskpharmteco.com | Reduced toxicity and environmental impact. |

| Atom Economy | Stepwise synthesis with protecting groups | One-pot multi-component reactions vjol.info.vn | Higher efficiency, less waste. |

| Renewable Feedstocks | Petrochemical-based (e.g., 1,4-butanediol) researchgate.net | Biomass-derived (e.g., Glutamate) researchgate.net | Reduced reliance on fossil fuels, sustainability. |

| Catalysis | Stoichiometric reagents | Enzymatic catalysis, organocatalysis researchgate.netrsc.org | High selectivity, mild conditions, reduced waste. |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov Continuous flow manufacturing is becoming increasingly popular for producing active pharmaceutical ingredients (APIs) due to its efficiency and consistency. acs.org

In a potential flow synthesis, reactants would be pumped through a series of interconnected microreactors or packed-bed reactors where each unit performs a specific chemical transformation. For amide bond formation, a key step in synthesizing the title compound, flow chemistry enables the use of high temperatures and pressures safely, often accelerating reaction rates significantly. nih.gov For example, the synthesis of amides from carboxylic acids and amines has been achieved in minutes at elevated temperatures in a flow system, a process that would be hazardous and inefficient in a large-scale batch reactor. nih.gov

The multi-step synthesis of complex molecules like the γ-lactam Rolipram has been successfully adapted to a continuous flow process. acs.org This involved an organocatalytic conjugate addition, an oxidative esterification, and a final nitro reduction/lactamization sequence, demonstrating the potential for telescoping multiple synthetic steps into a single, automated process. acs.org Such a system for this compound could involve the initial formation of a pyrrolidinone precursor in one reactor module, followed by a condensation reaction in a second module, with in-line purification using supported reagents to remove byproducts before the final product is collected. thieme-connect.de

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Risk of thermal runaway with large volumes. nih.gov | Superior heat dissipation, small reaction volumes, safer handling of hazardous intermediates. nih.gov |

| Reaction Time | Often hours to days. nih.gov | Seconds to minutes due to higher temperatures and pressures. nih.gov |

| Scalability | Complex and non-linear scale-up challenges. chemtek.co.in | Scalable by running the system for longer durations ("scaling out"). |

| Yield & Selectivity | Can be limited by mixing and temperature gradients. | Often higher due to precise control over reaction parameters. nih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound requires precise control over stereochemistry. This can be achieved through several advanced strategies, including asymmetric catalysis and the use of chiral auxiliaries. These methods are essential for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. wikipedia.org

Asymmetric Catalysis in Derivatization

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of various molecules. nih.gov For instance, chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl ethers, are highly effective in catalyzing asymmetric Michael additions of nucleophiles to α,β-unsaturated aldehydes. researchgate.net This strategy could be applied to a precursor of the propanamide side chain to install a chiral center with high enantioselectivity.

Similarly, N-heterocyclic carbene (NHC) catalysts have been used to construct functionalized 2-pyrrolidinones via radical tandem cyclization reactions, showcasing the versatility of catalytic methods in building the core heterocyclic structure. rsc.org

Chiral Auxiliary-Based Synthetic Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the chiral product and often allowing for the recovery of the auxiliary. wikipedia.org This strategy is one of the most reliable and well-established methods for asymmetric synthesis. nih.gov

Evans' oxazolidinones are among the most popular and effective chiral auxiliaries. A synthetic strategy could involve acylating an Evans' auxiliary with a suitable propanoyl derivative. The resulting chiral imide provides a sterically defined environment that directs the diastereoselective alkylation or aldol (B89426) condensation at the α-carbon. Subsequent cleavage of the auxiliary would furnish the enantiomerically enriched propanamide moiety, ready for attachment to the pyrrolidinylidene scaffold. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, also offer excellent stereocontrol in aldol and Michael addition reactions and are easily purified due to their crystalline nature. scielo.org.mx

| Chiral Auxiliary Type | Key Reaction | Typical Diastereomeric Excess (d.e.) | Reference Example |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric Alkylation / Aldol Reactions | >95% | Used in the synthesis of Cytovaricin to set multiple stereocenters. wikipedia.org |

| Pseudoephedrine Amides | Asymmetric Alkylation | >98% | Provides access to enantiomerically enriched carboxylic acids and derivatives. wikipedia.org |

| Sulfinimines (Ellman's Auxiliary) | Asymmetric synthesis of amines and N-heterocycles | >90% | Used to synthesize enantiopure polyfunctionalized pyrrolidines. nih.gov |

| Sulfur-based Thiazolidinethiones | Acetate Aldol Reactions | >95% | Applied in the synthesis of various natural products. scielo.org.mx |

Synthetic Strategies for Isotopic Labeling of this compound

Isotopically labeled compounds are indispensable tools in pharmaceutical research for mechanism-of-action studies and metabolic profiling. x-chemrx.com The synthesis of labeled this compound can be achieved by incorporating isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).

Strategies for labeling often involve either starting with an isotopically enriched precursor or introducing the label late in the synthesis. For ¹⁵N labeling of the pyrrolidinone ring, a de novo synthesis could start from ¹⁵N-labeled γ-aminobutyric acid (GABA). A more advanced method for labeling nitrogen heterocycles involves a ring-opening/ring-closure sequence. nih.gov This "skeletal editing" approach can exchange a ¹⁴N atom in a pre-formed heterocycle with a ¹⁵N atom from an enriched source like ¹⁵N-aspartate, offering a direct route to label complex molecules under mild conditions. nih.govchemrxiv.org

For ¹³C labeling, one could introduce a ¹³C-labeled carbonyl group into the propanamide side chain using a ¹³C-enriched acylating agent. Hydrogen/deuterium (H/D) exchange can be accomplished using methods like Raney nickel-catalyzed exchange in a continuous flow system, which is compatible with a broad range of nitrogen-containing heterocycles. x-chemrx.com

Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of a compound from the laboratory bench (milligram scale) to industrial production (kilogram scale) presents numerous challenges. contractpharma.com A process that is feasible on a small scale may be unsafe, inefficient, or economically unviable at a larger scale. chemtek.co.in

Key considerations for scaling up the synthesis of this compound include:

Process Safety: Exothermic reactions must be carefully controlled to prevent thermal runaway. The use of flow chemistry can significantly mitigate this risk. nih.gov Reagents that are safe at the gram scale may pose significant hazards at the kilogram scale, necessitating alternative, safer reagents. chemtek.co.in

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and expensive at an industrial scale. The process should be designed to yield a product that can be purified by crystallization, which also allows for control over the final physical form (polymorphism). drugdiscoverytrends.com

Cost and Availability of Reagents: The cost of starting materials and catalysts becomes a major factor at scale. Expensive reagents used in discovery chemistry often need to be replaced with more economical alternatives. chemtek.co.in

Robustness and Reproducibility: The process must consistently produce the product with the same purity and yield. This requires a deep understanding of reaction kinetics and critical process parameters.

| Challenge | Small-Scale (Lab) Approach | Large-Scale (Industrial) Solution |

|---|---|---|

| Thermal Management | Simple heating/cooling baths. | Jacketed reactors with precise temperature control; flow reactors for superior heat exchange. chemtek.co.in |

| Purification | Flash column chromatography. | Crystallization, distillation, extraction. drugdiscoverytrends.com |

| Reagent Stoichiometry | Use of excess reagents is common. | Near-stoichiometric amounts; use of catalytic processes to minimize waste. chemtek.co.in |

| Physical Form Control | Often an amorphous solid or oil. | Controlled crystallization to ensure a consistent polymorphic form and particle size. drugdiscoverytrends.com |

| Process Time | Overnight reactions are acceptable. | Optimization to reduce cycle times and increase throughput. |

Advanced Spectroscopic and Crystallographic Investigations of 2 Oxo 3 Pyrrolidin 2 Ylidenepropanamide

Conformational Analysis via Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For a molecule with the conformational flexibility of 2-Oxo-3-pyrrolidin-2-ylidenepropanamide, advanced NMR methods are crucial for a complete understanding of its spatial arrangement.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. columbia.eduyoutube.com These techniques rely on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. columbia.edu The intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it highly sensitive to internuclear distances, typically up to 5 Å. columbia.edu

For this compound, a molecule with a molecular weight well under 600 amu, NOESY is the preferred technique for conformational analysis. reddit.com The ROESY experiment is generally more advantageous for medium-sized molecules where the NOE may be close to zero. columbia.edureddit.com

A NOESY spectrum of this compound would be expected to reveal key correlations that define its conformation. For instance, a strong NOE correlation would be anticipated between the vinylic proton and the protons on the adjacent carbon of the pyrrolidine (B122466) ring, confirming the Z or E configuration of the exocyclic double bond. Furthermore, NOEs between the amide protons and nearby protons on the pyrrolidine ring would help to define the orientation of the propanamide side chain relative to the lactam ring.

Table 1: Predicted NOESY Correlations for this compound

| Interacting Protons | Expected NOE Intensity | Inferred Spatial Proximity |

| Vinyl-H and Pyrrolidine-CH2 | Strong | Close proximity, indicative of specific stereochemistry |

| Amide-NH2 and Pyrrolidine-CH | Medium to Weak | Defines side-chain orientation |

| Amide-NH2 and Vinyl-H | Medium to Weak | Constrains rotation around the C-C single bond |

| Pyrrolidine ring protons | Multiple | Confirms ring puckering and conformation |

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) spectroscopy offers insight into the structure and dynamics of molecules in their crystalline or amorphous solid forms. By overcoming the line broadening effects present in solids, ssNMR can provide information on the local environment of each nucleus.

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. The chemical shifts of the carbonyl carbons in the lactam and amide groups would be sensitive to their participation in intermolecular hydrogen bonding within the crystal lattice. Similarly, the ¹⁵N chemical shift of the lactam and amide nitrogens would provide direct evidence of their hydrogen bonding environments. These data, when combined with X-ray crystallography, provide a comprehensive picture of the solid-state structure.

Table 2: Hypothetical Solid-State NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Structural Information |

| ¹³C | Lactam C=O | 175-185 | Sensitive to intermolecular hydrogen bonding |

| ¹³C | Amide C=O | 170-180 | Reflects local electronic environment |

| ¹³C | Vinylic carbons | 110-140 | Confirms double bond configuration |

| ¹⁵N | Lactam N-H | 110-130 | Indicates hydrogen bond strength |

| ¹⁵N | Amide NH2 | 80-100 | Probes intermolecular interactions |

Detailed Vibrational Spectroscopy Studies (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. semanticscholar.orgnih.govnih.gov These techniques are complementary and provide a detailed fingerprint of the functional groups present and their chemical environment, particularly with respect to hydrogen bonding. nih.gov

The FT-IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its amide, lactam, and alkene functionalities. The C=O stretching vibrations of the lactam and amide groups are expected to be strong in the IR spectrum, while the C=C stretch may be more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | Lactam & Amide | 3200-3400 | 3200-3400 |

| C-H Stretch | Alkyl & Vinyl | 2850-3100 | 2850-3100 |

| C=O Stretch | Lactam | ~1680 | Weak |

| C=O Stretch | Amide | ~1650 | Weak |

| C=C Stretch | Alkene | ~1640 | Strong |

| N-H Bend | Amide | ~1620 | Medium |

| C-N Stretch | Lactam & Amide | 1200-1400 | Medium |

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) in this compound suggests the formation of an extensive hydrogen bonding network in the solid state. nih.govmdpi.comnih.gov FT-IR spectroscopy is particularly sensitive to hydrogen bonding. A downward shift in the frequency of the N-H and C=O stretching vibrations, accompanied by peak broadening, is a hallmark of hydrogen bond formation. For example, the N-H stretching frequency of a free N-H group typically appears around 3400-3500 cm⁻¹, while a hydrogen-bonded N-H stretch is observed at a lower frequency, often in the 3200-3300 cm⁻¹ range. The magnitude of this shift can be correlated with the strength of the hydrogen bond.

In the solid state, it is plausible that the amide N-H protons form hydrogen bonds with the carbonyl oxygen of the lactam group of a neighboring molecule, leading to the formation of chains or more complex three-dimensional networks. The lactam N-H could similarly interact with the amide carbonyl oxygen. Detailed analysis of the N-H and C=O stretching regions in the FT-IR and Raman spectra would allow for the elucidation of this intermolecular network.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound (C₇H₁₀N₂O₂), the calculated exact mass is 154.0742 g/mol . An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as definitive confirmation of the molecular formula.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. By inducing fragmentation of the parent ion, a characteristic fragmentation spectrum is produced that can help to piece together the molecular structure.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Predicted Fragmentation Pathway |

| [M+H]⁺ | 155.0815 | Protonated molecular ion |

| [M-NH₃]⁺ | 138.0550 | Loss of ammonia from the amide group |

| [M-CONH₂]⁺ | 111.0651 | Cleavage of the amide group |

| [C₄H₅NO]⁺ | 83.0366 | Fragmentation of the pyrrolidone ring |

Dynamic Nuclear Magnetic Resonance for Rotational Barriers and Fluxionality

Extensive searches of scientific literature and chemical databases did not yield specific studies on the dynamic nuclear magnetic resonance (NMR) spectroscopy, rotational barriers, or fluxionality of this compound. While the principles of dynamic NMR are well-established for determining the energetic barriers of conformational changes in molecules, no published research articles or datasets appear to have applied these techniques to this particular compound.

Dynamic NMR spectroscopy is a powerful method used to study the kinetics of processes that interchange the magnetic environments of nuclei. Such processes can include bond rotations, ring inversions, and other conformational changes. By analyzing the changes in NMR spectral lineshapes as a function of temperature, researchers can extract valuable thermodynamic and kinetic data, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the dynamic process.

In the context of this compound, one could hypothesize several potential areas for dynamic NMR studies. For instance, restricted rotation around the amide C-N bond is a common phenomenon that gives rise to distinct NMR signals for atoms near the amide group at low temperatures, which then coalesce as the temperature is raised and rotation becomes faster on the NMR timescale. Similarly, the exocyclic double bond could lead to geometric isomers, and dynamic NMR could potentially be used to study their interconversion. The pyrrolidine ring itself can undergo puckering, another potential fluxional process.

However, without experimental data from variable-temperature NMR studies on this compound, any discussion of its rotational barriers and fluxionality remains speculative. The scientific community has not yet published the specific research required to populate data tables with values for coalescence temperatures, rate constants, or activation energies for this compound. Therefore, no detailed research findings or data tables can be presented.

Analytical and Separation Science Methodologies for 2 Oxo 3 Pyrrolidin 2 Ylidenepropanamide

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, quantification, and purification of 2-Oxo-3-pyrrolidin-2-ylidenepropanamide due to its versatility and wide applicability to a range of polar and nonpolar compounds.

Reverse-phase HPLC (RP-HPLC) is anticipated to be the most effective mode for the separation of this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For a compound like this compound, which possesses both polar (amide, lactam) and nonpolar (methylene groups) functionalities, C18 or C8 columns would be suitable choices for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile or methanol. fda.govsielc.comhumanjournals.com The inclusion of a small percentage of acid, like formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups. fda.gov

Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane, ethyl acetate), could also be employed. This technique may offer alternative selectivity, particularly if isomers of the compound need to be separated.

A hypothetical RP-HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

The structure of this compound contains a chiral center at the 2-position of the pyrrolidinone ring. Therefore, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the most widely used technique for this purpose. scilit.comyoutube.com

There are two primary approaches for chiral separation by HPLC:

Indirect Method: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers have different physicochemical properties and can be separated on a standard achiral column. chiralpedia.com

Direct Method: This approach utilizes a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds and would be a suitable choice for this compound. nih.gov Another direct method involves the use of a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. chiralpedia.com

For complex samples containing this compound and related impurities or metabolites, gradient elution is often necessary to achieve adequate separation within a reasonable timeframe. Gradient elution involves changing the composition of the mobile phase during the chromatographic run. Optimizing the gradient profile, including the initial and final mobile phase compositions, the rate of change, and any isocratic holds, is critical for resolving all components of interest. This optimization can be guided by theoretical models and experimental design approaches to achieve the best possible separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the relatively low volatility of this compound, derivatization may be necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. annexpublishers.com Common derivatization strategies for compounds with amide and lactam functionalities include silylation or acylation.

Once derivatized, the compound can be separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase. The separated components are then introduced into the mass spectrometer, which provides detailed structural information, allowing for unambiguous identification. GC-MS is particularly useful for identifying unknown impurities and degradation products. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | Initial temp 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, particularly for charged species. mdpi.com While this compound is a neutral molecule under typical pH conditions, it may be possible to analyze it using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudostationary phase, allowing for the separation of neutral compounds based on their partitioning between the micelles and the aqueous buffer.

For chiral separations, cyclodextrins can be added to the background electrolyte in CE to act as chiral selectors, enabling the separation of enantiomers. tandfonline.comresearchgate.net CE methods are characterized by their high resolving power, short analysis times, and low consumption of sample and reagents. mdpi.com

Hyphenated Techniques for Complex Mixture Analysis

For the comprehensive analysis of this compound in complex matrices such as biological fluids or reaction mixtures, hyphenated techniques are indispensable. asdlib.orgspringernature.comnih.gov These techniques combine the separation power of chromatography or electrophoresis with the detection capabilities of a spectroscopic method. asdlib.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique that couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. humanjournals.com LC-MS can provide molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural elucidation of the compound and its metabolites or degradation products. humanjournals.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As discussed previously, GC-MS is highly effective for the analysis of volatile or derivatized compounds, offering excellent separation efficiency and definitive identification. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This combination leverages the high separation efficiency of CE with the specificity of MS detection, making it a valuable tool for the analysis of small sample volumes and for charge-based separations. mdpi.comasdlib.org

These hyphenated techniques provide a wealth of information from a single analysis, making them essential for in-depth characterization and quantification of this compound in challenging analytical scenarios. nih.gov

LC-MS/MS for Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique essential for the identification and quantification of impurities in pharmaceutical substances like this compound. chimia.ch This method combines the powerful separation capabilities of liquid chromatography with the precise mass identification of tandem mass spectrometry. The process involves separating the parent compound from its impurities using an HPLC column, followed by ionization and mass analysis.

The initial mass spectrometer (MS1) isolates ions of a specific mass-to-charge ratio (m/z), which are then fragmented in a collision cell. The resulting fragment ions are analyzed by a second mass spectrometer (MS2), creating a unique fragmentation pattern that serves as a "fingerprint" for the compound. This allows for the confident identification of known and unknown impurities, even at trace levels. resolvemass.ca High-resolution mass spectrometry (HRMS) can further provide the elemental composition of an impurity, aiding in its structural elucidation. resolvemass.ca

For this compound, a typical LC-MS/MS method for impurity profiling would involve a reversed-phase C18 column with a gradient elution program using mobile phases such as acetonitrile and water with formic acid. The mass spectrometer would be operated in a positive electrospray ionization (ESI) mode, monitoring for potential process-related impurities and degradation products.

Table 1: Hypothetical LC-MS/MS Data for Impurity Profiling of this compound

| Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Major Fragment Ions (m/z) | Proposed Impurity Identity | Level (%) |

|---|---|---|---|---|

| 4.2 | 169.0921 | 152.0654, 124.0699, 96.0808 | This compound | 99.5 |

| 3.5 | 185.0870 | 168.0603, 140.0648, 112.0757 | Hydroxylated derivative | 0.12 |

| 5.1 | 155.0764 | 138.0497, 110.0542, 82.0651 | N-dealkylated impurity | 0.08 |

| 6.8 | 337.1763 | 169.0921, 152.0654 | Dimeric species | 0.15 |

GC-MS/MS for Trace Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have low volatility, GC-MS/MS is particularly useful for detecting trace amounts of volatile organic impurities or residual solvents that may be present from the manufacturing process. For the analysis of non-volatile compounds, a derivatization step to increase volatility and thermal stability is often required.

In a typical GC-MS/MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected in a manner similar to LC-MS/MS. The use of Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantifying target analytes in complex matrices.

Table 2: Potential Trace Volatile Impurities in this compound Analyzed by GC-MS/MS

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (ppm) |

|---|---|---|---|

| Toluene | 92 | 65 | 0.5 |

| Dichloromethane | 84 | 49 | 1.0 |

| Acetone | 58 | 43 | 2.0 |

| Pyrrolidine (B122466) | 71 | 44 | 0.2 |

Quantitative Analytical Techniques

UV-Vis Spectrophotometric Quantification

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. mt.comdenovix.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu

To quantify this compound, a solution of the compound is prepared in a suitable solvent that does not absorb in the same wavelength region. The UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is valued for its simplicity, speed, and cost-effectiveness. denovix.comnih.gov

Table 3: Example Calibration Data for UV-Vis Quantification of this compound (λmax = 265 nm)

| Concentration (µg/mL) | Absorbance (AU) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.611 |

| 10.0 | 0.763 |

Resulting Linear Regression: y = 0.0761x + 0.0005 (R² = 0.9998)

Development of Solid-Phase Extraction (SPE) Methods for Sample Preparation

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for cleaning up and concentrating analytes from complex matrices before analysis by methods like LC-MS/MS. researchgate.neteurekaselect.comnih.gov The development of an effective SPE method for this compound involves selecting an appropriate sorbent and optimizing the extraction procedure. The typical SPE process consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. researchgate.net

The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For a moderately polar compound like this compound, several types of sorbents could be evaluated, including reversed-phase (e.g., C18), normal-phase (e.g., silica), and mixed-mode or ion-exchange sorbents. Method development would involve testing these sorbents with various conditioning, washing, and elution solvents to achieve the highest recovery of the analyte and the most effective removal of matrix components.

Table 5: Evaluation of SPE Sorbents for Recovery of this compound from a Plasma Matrix

| Sorbent Type | Retention Mechanism | Elution Solvent | Analyte Recovery (%) | Matrix Effect (%) |

|---|---|---|---|---|

| C18 (Reversed-Phase) | Hydrophobic | Methanol | 75 | -30 |

| Silica (Normal-Phase) | Polar | Ethyl Acetate | 68 | -45 |

| Mixed-Mode Cation Exchange | Hydrophobic & Ion-Exchange | 5% NH₄OH in Methanol | 92 | -8 |

| Polymeric Reversed-Phase | Hydrophobic | Acetonitrile | 88 | -15 |

Advanced Detection Methodologies for this compound (e.g., electrochemical detection)

Beyond conventional chromatographic and spectroscopic methods, advanced detection methodologies such as electrochemical detection can offer high sensitivity and selectivity for certain analytes. Electrochemical sensors operate by measuring the change in an electrical property (such as current or potential) resulting from a redox reaction of the analyte at an electrode surface.

For this compound, it is conceivable to develop an electrochemical sensor if the molecule possesses an electroactive functional group that can be oxidized or reduced within a practical potential window. The amide and the α,β-unsaturated carbonyl system could potentially be electroactive. A method using techniques like cyclic voltammetry (CV) would first be employed to study the electrochemical behavior of the compound. Subsequently, a more sensitive technique like differential pulse voltammetry (DPV) or amperometry could be used for quantification.

The development of such a sensor would involve modifying the electrode surface (e.g., with nanomaterials or polymers) to enhance the signal and improve selectivity. This approach could lead to the creation of simple, portable, and cost-effective devices for the rapid detection of this compound in various samples.

Table 6: Hypothetical Performance Characteristics of an Electrochemical Sensor for this compound

| Parameter | Characteristic |

|---|---|

| Working Electrode | Graphene-modified Glassy Carbon Electrode |

| Technique | Differential Pulse Voltammetry (DPV) |

| Linear Range | 0.1 µM - 100 µM |

| Limit of Detection (LOD) | 0.03 µM |

| Response Time | < 5 minutes |

| Selectivity | Good selectivity against common excipients |

Absence of Research Data for this compound

Following a comprehensive search of available scientific literature, no research data was found for the chemical compound "this compound" pertaining to its mechanistic and molecular interaction studies. The specific areas of inquiry, including molecular recognition with biological macromolecules, enzyme inhibition kinetics, and interactions with membrane mimics, have not been the subject of published research for this particular compound.

Therefore, it is not possible to provide an article with scientifically accurate, detailed research findings as requested. The generation of content without supporting data would be speculative and would not adhere to the required standards of scientific accuracy. There are no available studies on its spectroscopic characterization, thermodynamic binding properties, or its effects on isolated enzymes.

Further investigation into related compounds or theoretical modeling would fall outside the strict parameters of the requested focus on "this compound." Without primary or secondary research sources, the creation of the outlined article cannot be fulfilled at this time.

Mechanistic and Molecular Interaction Studies of 2 Oxo 3 Pyrrolidin 2 Ylidenepropanamide Strictly in Vitro, Non Clinical Focus

Interaction with Membrane Mimics and Liposome Systems

Partitioning Behavior

No experimental data on the partitioning behavior of 2-Oxo-3-pyrrolidin-2-ylidenepropanamide, such as its octanol-water partition coefficient (LogP) or distribution coefficient (LogD), have been reported in the scientific literature. These values are fundamental in predicting a compound's distribution in biological systems.

Table 1: Partition Coefficient Data for this compound

| Parameter | Value | Conditions |

|---|---|---|

| LogP | Data not available | Not applicable |

Membrane Permeability Studies (in vitro models)

There are no published studies on the membrane permeability of this compound using in vitro models such as Parallel Artificial Membrane Permeability Assays (PAMPA) or cell-based assays like Caco-2. Such studies are crucial for assessing the potential of a compound to be absorbed and distributed.

Table 2: In Vitro Membrane Permeability of this compound

| Assay Type | Permeability Value (e.g., Pe in cm/s) | Classification |

|---|---|---|

| PAMPA | Data not available | Not applicable |

Advanced Biophysical Techniques for Molecular Interactions

NMR-Based Ligand Screening

No research has been published detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy to screen this compound against any biological macromolecules. Techniques such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) would typically be employed to identify and characterize binding interactions.

Table 3: NMR Screening Summary for this compound

| Target Macromolecule | NMR Method Used | Binding Observed |

|---|

X-Ray Crystallography of Compound-Macromolecule Co-crystals (non-clinical targets)

There are no reports of successful co-crystallization of this compound with any macromolecule. Consequently, no X-ray diffraction data is available to elucidate its three-dimensional binding mode at an atomic level.

Table 4: X-Ray Crystallography Data for this compound Co-crystals

| Macromolecule Target | PDB Code | Resolution (Å) | Key Interactions |

|---|

Emerging Applications and Material Science Perspectives of 2 Oxo 3 Pyrrolidin 2 Ylidenepropanamide

Role as a Synthetic Building Block in Organic Chemistry

The pyrrolidinone core is a privileged scaffold in organic synthesis, serving as a versatile starting point for the construction of more complex molecular architectures. While direct research on "2-Oxo-3-pyrrolidin-2-ylidenepropanamide" is not extensively documented, the reactivity of analogous pyrrolidin-2-ylidene and pyrrolidinone derivatives provides significant insight into its potential as a synthetic building block.

Precursor for Complex Heterocyclic Systems

The pyrrolidinone ring is a fundamental component of numerous biologically active natural products and synthetic compounds. nih.govresearchgate.net Its derivatives are widely used as key intermediates in the synthesis of a diverse array of nitrogen-containing heterocyclic systems. rsc.orgpan.pl The exocyclic double bond in a structure like this compound, conjugated with the lactam carbonyl, presents a reactive site for various chemical transformations.

Research on analogous systems demonstrates that pyrrolidin-2-ylidene derivatives can be synthesized through methods such as the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. rsc.orgresearchgate.net For instance, hydrogen-bond-assisted azomethine ylides have been shown to react with β-bromo-β-nitrostyrenes to diastereoselectively form highly substituted pyrrolidin-2-ylidene derivatives. rsc.org Such methodologies allow for the construction of the pyrrolidine (B122466) ring with a high degree of substitution and stereochemical control. nih.gov

Furthermore, the pyrrolidinone scaffold itself can be constructed from various precursors. For example, γ-butyrolactone can be reacted with primary amines at high temperatures to yield N-substituted pyrrolidin-2-ones. rdd.edu.iq More advanced methods, such as iridium-catalyzed reductive generation of azomethine ylides from lactams, enable the synthesis of complex polysubstituted pyrrolidines through subsequent cycloaddition reactions. nih.govacs.org These synthetic strategies highlight the potential of using simple starting materials to build up complex pyrrolidinone structures, which can then be further elaborated. The resulting di- and trisubstituted pyrrolidin-2-ones can be utilized in subsequent chemical reactions to obtain various nitrogen-containing polycyclic compounds with potential applications in medicinal chemistry. rsc.org

The reactivity of the vinylidene moiety suggests it could participate in various addition and cycloaddition reactions, making it a valuable precursor for creating fused or spirocyclic heterocyclic systems. The amide functionality also offers a handle for further chemical modification or for influencing the reactivity of the molecule through intramolecular interactions.

Chiral Ligand Precursor (if chiral)

Chiral pyrrolidine derivatives are of paramount importance in asymmetric synthesis, where they are frequently employed as organocatalysts and as ligands for transition metals. nih.govmdpi.com The non-essential amino acid L-proline, which contains a chiral pyrrolidine ring, is a cornerstone in this field, serving as a versatile building block for a multitude of chiral catalysts and ligands. nih.gov The stereogenic centers within the pyrrolidine ring allow for effective chiral induction in a wide range of chemical transformations. nih.gov

Assuming that this compound could be synthesized in an enantiomerically pure form, for instance, by starting from a chiral precursor, it would hold significant potential as a chiral ligand precursor. The pyrrolidinone nitrogen, the exocyclic double bond, and the propanamide group could all serve as potential coordination sites for metal ions. The spatial arrangement of these functional groups, dictated by the stereochemistry of the pyrrolidinone ring, would be crucial for creating a well-defined chiral environment around a coordinated metal center.

The development of chiral pyrrolidine-based organocatalysts has been a major focus in organic chemistry. mdpi.com These catalysts often feature a pyrrolidine scaffold with a side chain capable of hydrogen bonding, which, in conjunction with the pyrrolidine nitrogen, activates substrates and controls the stereochemical outcome of reactions. mdpi.com For example, prolinamides, which bear a structural resemblance to the target molecule, have been successfully used as organocatalysts in aldol (B89426) and Michael addition reactions. mdpi.com The amide group in these catalysts plays a critical role in orienting the substrates through hydrogen bonding. mdpi.com

Furthermore, chiral pyrrolidine derivatives have been incorporated into more complex structures like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). rsc.orgbohrium.com These materials can act as heterogeneous catalysts for asymmetric reactions, combining the advantages of a well-defined chiral environment with the recyclability of a solid support. rsc.orgbohrium.com

Integration into Polymer and Material Science

The pyrrolidone moiety is a valuable functional group in polymer chemistry, imparting desirable properties such as hydrophilicity, biocompatibility, and thermal stability to polymeric materials. mdpi.com While the direct polymerization of this compound has not been reported, the extensive research on the polymerization of other pyrrolidone-containing monomers provides a strong basis for its potential in this area.

Monomer in Polymer Synthesis

The presence of a polymerizable group is a prerequisite for a molecule to act as a monomer. In this compound, the exocyclic double bond could potentially undergo polymerization. The process of polymerization typically involves the breaking of a double bond in a monomer, which then links to other monomers to form a long polymer chain. youtube.com This is often initiated by a radical species that attacks the double bond. youtube.com

A well-known example of a pyrrolidone-containing monomer is N-vinylpyrrolidone (NVP), the monomer for polyvinylpyrrolidone (B124986) (PVP). mdpi.com PVP is a water-soluble, biocompatible polymer with a wide range of applications in the pharmaceutical and biomedical fields. mdpi.comresearchgate.net However, NVP can be challenging to copolymerize with certain other monomers. acs.org This has led to the development of alternative pyrrolidone-based monomers, such as those with acrylate (B77674) or methacrylate (B99206) functionalities. acs.orgresearchgate.net For instance, 2-(N-methacryloyloxy)ethylpyrrolidone (NMEP) has been shown to polymerize with good control using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgresearchgate.net

Given this context, this compound could be viewed as a functional monomer. The pyrrolidone ring would be expected to confer hydrophilicity and other beneficial properties to the resulting polymer, while the propanamide group could offer sites for further functionalization or influence the polymer's solubility and thermal characteristics. The polymerization behavior would depend on the reactivity of the exocyclic double bond, which could be influenced by the electronic effects of the adjacent carbonyl and amide groups.

Table 1: Examples of Pyrrolidone-Containing Monomers and Their Polymerization

| Monomer | Polymerization Method | Key Properties of Polymer |

|---|---|---|

| N-vinylpyrrolidone (NVP) | Radical Polymerization, RAFT | Water-soluble, biocompatible, film-forming mdpi.com |

| 2-(N-methacryloyloxy)ethylpyrrolidone (NMEP) | RAFT Polymerization | Less hydrophilic than PNVP, inverse temperature solubility acs.org |

| 2-(N-acryloyloxy)ethylpyrrolidone (NAEP) | RAFT Aqueous Solution Polymerization | Well-defined homopolymers and block copolymers acs.org |

| Itaconic acid-derived bis(pyrrolidone) dicarboxylic acids | Polycondensation | Amorphous, degradable acs.org |

Incorporation into Functional Coatings and Films

Polymers containing the pyrrolidone moiety are widely used in the formulation of functional coatings and films due to their excellent adhesion, hydrophilicity, and biocompatibility. researchgate.net Polyvinylpyrrolidone (PVP) itself is used to create hydrophilic and biocompatible surface coatings on various polymer substrates for medical devices. google.com These coatings can be applied by grafting PVP onto the surface of materials like polyethylene, polypropylene, and polyurethanes. pan.plgoogle.com The presence of the PVP layer enhances the surface's wettability and can reduce protein and cell adhesion. pan.pl

The incorporation of a monomer like this compound into a polymer backbone could be a strategy to develop novel materials for coatings and films. The pyrrolidone ring would enhance the hydrophilicity and biocompatibility of the coating. researchgate.net The amide group in the side chain could provide additional hydrogen bonding sites, potentially improving adhesion to substrates and enhancing the mechanical properties of the film.

The synthesis of crosslinked porous polymeric spheres containing pyrrolidone subunits has been demonstrated through the copolymerization of N-vinylpyrrolidone with crosslinking agents like ethylene (B1197577) glycol dimethacrylate. mdpi.com These materials exhibit high specific surface areas and good thermal properties. mdpi.com A polymer derived from this compound could potentially be used to create similar porous materials or dense films with tailored properties for applications in areas such as separation technologies, controlled release systems, or as functional layers in multilayered materials. mdpi.com

Applications in Catalysis

The pyrrolidine scaffold is a cornerstone in the field of catalysis, particularly in asymmetric organocatalysis. mdpi.com Chiral pyrrolidine derivatives have proven to be highly effective catalysts for a wide range of enantioselective transformations. mdpi.com While direct catalytic applications of this compound are not documented, its structural features suggest several potential roles in catalysis.

If synthesized in a chiral form, the molecule could act as an organocatalyst. The combination of the secondary amine within the pyrrolidine ring (if present in a reduced form) or the lactam, along with the propanamide side chain, could create a bifunctional catalyst capable of activating substrates through both covalent (e.g., enamine or iminium ion formation) and non-covalent (e.g., hydrogen bonding) interactions. mdpi.com Prolinamides, which share the amide feature, are known to catalyze reactions like aldol and Michael additions with high enantioselectivity. mdpi.com

The pyrrolidone ring itself can interact with metal ions. acs.org This suggests that this compound could serve as a ligand for transition metal catalysts. The specific geometry and electronic properties of the resulting metal complex would determine its catalytic activity. The ability to tune the structure of the ligand by modifying the propanamide group could allow for the optimization of the catalyst for a specific reaction.

Furthermore, pyrrolidone-containing polymers have been used as supports for catalysts. For example, the abundant pyrrolidone rings in polyvinylpyrrolidone can interact with and stabilize metal nanoparticles, preventing their aggregation and leading to highly efficient and reusable catalysts. acs.org A polymer derived from this compound could similarly be used to create a catalytic material where the polymer matrix not only supports the catalytic species but also contributes to a favorable microenvironment for the reaction.

Ligand for Metal-Catalyzed Reactions

Pyrrolidinone-based Schiff base ligands, which share structural similarities with this compound, have been shown to form stable complexes with various transition metals, including Cu(II), Ni(II), and Co(II). agropages.comnih.gov These complexes have demonstrated catalytic activity in a range of organic transformations. researchgate.netresearchgate.net For instance, a dimeric copper(II) complex featuring a 2-(pyrrolidin-1-yl)ethanoxide ligand has been synthesized and characterized, highlighting the ability of pyrrolidinyl moieties to coordinate with metal centers. nih.govresearchgate.net While the primary focus of this particular study was not catalysis, it underscores the coordination potential of such ligands.

The catalytic utility of metal complexes with Schiff base ligands is well-documented, with applications in oxidation, polymerization, and various coupling reactions. researchgate.netresearchgate.netnih.gov The specific electronic and steric properties of the this compound scaffold could offer unique advantages in catalysis, potentially influencing the selectivity and efficiency of metal-catalyzed processes. Future research may explore the synthesis of its metal complexes and their evaluation in reactions such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Table 1: Examples of Pyrrolidinone-Related Ligands in Metal Catalysis

| Ligand Type | Metal | Reaction Type | Reference |

| (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Co(II), Ni(II), Cu(II) | Complex formation, potential for catalysis | agropages.comnih.gov |

| 2-(Pyrrolidin-1-yl)ethanoxide | Cu(II) | Dimeric complex formation | nih.govresearchgate.net |

| N-functionalized 2-pyrrolidinone (B116388) | Hf(IV) | Direct amide bond formation | kuleuven.be |

| Pyridyl Schiff base | Cu(II), Cd(II), Eu(III) | Complex formation with potential catalytic and biological activity | nih.gov |

Organocatalytic Applications

The field of asymmetric organocatalysis has identified pyrrolidine-based structures as highly effective catalysts for a variety of chemical transformations. nih.gov The pioneering work on proline and its derivatives in catalyzing aldol and Michael reactions has established the pyrrolidine ring as a key element in catalyst design. nih.govresearchgate.net The this compound molecule, containing a prolinamide-like fragment, is a promising candidate for organocatalytic applications.

L-prolinamide derivatives have been successfully employed as catalysts in direct asymmetric aldol reactions, achieving high enantioselectivities. nih.govresearchgate.netacs.org The amide proton in these catalysts is believed to play a crucial role in the transition state by forming a hydrogen bond with the substrate, thereby influencing the stereochemical outcome. nih.govresearchgate.net Similarly, pyrrolidine-based organocatalysts have been effective in asymmetric Michael additions of aldehydes and ketones to nitroolefins. nih.govrsc.org

Table 2: Performance of Prolinamide-Based Organocatalysts in Asymmetric Aldol Reactions

| Catalyst | Aldehyde Substrate | Ketone Substrate | Enantiomeric Excess (ee) | Reference |

| L-Prolinamide 3h | Aromatic aldehydes | Acetone | Up to 93% | nih.govresearchgate.netacs.org |

| L-Prolinamide 3h | Aliphatic aldehydes | Acetone | Up to >99% | nih.govresearchgate.netacs.org |

| (S,S,S)-Pyrrolidine-2-carboxylic acid (2'-hydroxyl-1',2'-diphenyl-ethyl)-amine | Aromatic aldehydes | Unmodified ketones | 91 to >99% | agropages.comfrontiersin.org |

| (S,S,S)-Pyrrolidine-2-carboxylic acid (2'-hydroxyl-1',2'-diphenyl-ethyl)-amine | Aliphatic aldehydes | Unmodified ketones | 99% | agropages.comfrontiersin.org |

Exploration in Agrochemical Research

The pyrrolidinone scaffold is present in a number of commercial agrochemicals, and its derivatives are actively being explored for the development of new herbicides and fungicides. nih.gov The structural features of this compound make it an interesting chemical scaffold for the generation of novel chemical entities in this field.

Chemical Diversity Generation for Structure-Property Relationship Studies

Structure-activity relationship (SAR) studies are crucial for the design of new and effective agrochemicals. The pyrrolidinone core offers a versatile platform for generating chemical diversity. For instance, a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones were synthesized and evaluated as inhibitors of the aldo-keto reductase enzyme AKR1C3, with variations in the substitution pattern significantly impacting activity. nih.gov In another study, the design and synthesis of pyrrolidine derivatives as neuraminidase inhibitors revealed that specific substitutions on the pyrrolidine ring led to potent inhibitory activity. researchgate.net

The exocyclic double bond and the propanamide side chain of this compound provide multiple points for chemical modification. By systematically altering these substituents, libraries of new compounds can be generated. These libraries can then be screened for herbicidal or fungicidal activity, allowing for the establishment of clear SAR. This approach could lead to the identification of new chemical entities with improved potency, selectivity, and environmental profiles.

Role in Environmentally Benign Formulations

The development of environmentally friendly pesticide formulations is a key goal in modern agriculture. nih.govnih.gov This includes the use of biodegradable carriers and the design of controlled-release systems to minimize environmental contamination and enhance efficacy. nih.govfrontiersin.orgnih.govorganic-chemistry.org The pyrrolidinone scaffold can play a role in this area, not just as the active ingredient but also as a component of the formulation.

The use of biodegradable polymers, such as chitosan (B1678972) and lignin, as carriers for pesticides is a promising strategy for creating more sustainable agrochemical products. nih.govfrontiersin.org These natural polymers can encapsulate the active ingredient, providing a slow and controlled release, which reduces the amount of pesticide needed and minimizes its impact on non-target organisms. nih.govmdpi.com Poly(N-vinyl pyrrolidone) (PVP), a synthetic polymer, is also widely used in drug delivery and has potential applications in agrochemical formulations due to its ability to improve the bioavailability of active compounds. kuleuven.be

Development as Molecular Probes and Tools for Chemical Biology Research (non-clinical)

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in a non-clinical research setting. The unique structural and electronic features of this compound suggest its potential as a scaffold for the development of such probes.

Fluorescent Probes

Fluorescent probes are designed to exhibit a change in their fluorescence properties upon interaction with a specific target molecule or in a particular chemical environment. The design of these probes often involves a fluorophore linked to a recognition element. The pyrrolidine scaffold has been incorporated into fluorescent probes for various applications. For example, a pyrrolidine-based oxy-peptide nucleic acid has been shown to bind to its complementary DNA, with a fluorophore specifically binding to the hybrid and exhibiting strong fluorescence. aesacademy.org

While direct examples of fluorescent probes based on the this compound structure are not yet reported, the aza-enamide moiety within the molecule is a potential site for the attachment of fluorophores. The electronic properties of the conjugated system could be modulated to achieve desired photophysical characteristics. The development of novel fluorophores with properties such as large Stokes shifts and high photostability is an active area of research, and cyclic lactam structures have been explored for this purpose. nih.govrsc.org The synthesis of radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for an excitatory amino acid transporter further demonstrates the utility of related oxo-amide scaffolds in probe development. rsc.org The design and synthesis of a fluorescent probe based on the "on-off" behavior of a dansyl group controlled by a cyanopyranyl moiety for protein detection illustrates the sophisticated strategies employed in this field. researchgate.net These examples suggest that with appropriate functionalization, this compound could serve as a valuable scaffold for creating new fluorescent tools for chemical biology research.

Compound Names Mentioned in this Article

Affinity Labels

Affinity labeling is a powerful technique in chemical biology used to identify and characterize the binding sites of biomolecules, such as proteins and enzymes. This method employs a molecule, known as an affinity label, that is structurally similar to a natural ligand or substrate of the target biomolecule. The affinity label first binds reversibly to the active or binding site. Following binding, a reactive group on the label forms a covalent bond with a nearby amino acid residue, permanently tagging the site. This allows for the subsequent identification of the labeled residue and provides valuable insights into the structure and function of the biomolecule's binding pocket.

The core principle of affinity labeling lies in the combination of high specificity, conferred by the ligand-like scaffold, and the ability to form a stable, covalent linkage. This specificity ensures that the label primarily reacts within the intended binding site, minimizing off-target modifications.

A variation of this technique is photoaffinity labeling, where the reactive group on the label is chemically inert until activated by light. wikipedia.org This provides temporal control over the covalent modification, allowing the labeling to be initiated at a specific time point after the binding equilibrium has been established. wikipedia.org Common photoreactive groups used in these probes include azides, diazirines, and benzophenones. wikipedia.orgenamine.net Upon photolysis, these groups generate highly reactive species like nitrenes or carbenes that can form covalent bonds with a wide range of amino acid residues in close proximity. wikipedia.org

While the search for specific applications of This compound as an affinity label did not yield direct research findings, the pyrrolidone scaffold is a common motif in various biologically active molecules. For instance, different pyrrolidine derivatives have been investigated as inhibitors for a range of enzymes. mdpi.comnih.govnih.gov The design of such molecules often involves creating a structure that can specifically interact with the target protein.

In the context of affinity labeling, a compound like This compound would theoretically possess features that could be exploited for such applications. The pyrrolidone ring and the propanamide side chain could serve as the recognition element that directs the molecule to a specific binding site. The exocyclic double bond (ylidene) or other positions on the molecule could potentially be functionalized with a reactive group to enable covalent bond formation.

The effectiveness of an affinity label is typically assessed by its ability to specifically inhibit the function of the target protein and by demonstrating that this inhibition is due to covalent modification at the binding site. Detailed research findings for such studies would typically include data on the rate of inactivation of the target enzyme and the stoichiometry of label incorporation.

Conclusion and Future Research Directions for 2 Oxo 3 Pyrrolidin 2 Ylidenepropanamide

Summary of Key Research Findings and Methodological Advancements

Direct research findings for 2-Oxo-3-pyrrolidin-2-ylidenepropanamide are absent from current scientific literature. Methodological advancements in the synthesis of related nitrogen-containing heterocycles, such as pyrrolidines and pyrrolidinones, could, however, provide a foundational approach for its preparation. nih.gov Key synthetic strategies for related scaffolds often involve:

Condensation Reactions: Aldol-type condensation between a substituted pyrrolidin-2-one and a suitable three-carbon electrophile could establish the core ylidene-propanamide structure. The synthesis of related (2-oxoindolin-3-ylidene)methylpyrrole derivatives often employs condensation of an oxindole (B195798) with an appropriate aldehyde. mdpi.com

Cyclization Strategies: Intramolecular cyclization of an appropriately functionalized acyclic precursor is a common route to five-membered heterocycles. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): This technology has been shown to accelerate reaction times and improve yields for the synthesis of pyrrolidine (B122466) derivatives, representing a potential green chemistry approach. nih.gov

Without experimental data, no specific research findings can be summarized. The methodological advancements listed are based on general synthetic organic chemistry principles applicable to this class of compounds.

Unexplored Research Avenues and Challenges

Given the lack of existing research, the entire field of study for this compound remains unexplored. Key challenges and avenues for investigation would include:

Development of a Viable Synthetic Route: The primary challenge is to establish a reliable and efficient synthesis for the compound. The potential for Z/E isomerism around the exocyclic double bond presents a significant hurdle in both synthesis and purification, requiring robust analytical methods for characterization.

Chemical Stability and Reactivity: The conjugated system of the ylidene-propanamide moiety may be susceptible to hydrolysis, polymerization, or Michael addition reactions. A thorough investigation into its stability under various conditions (pH, temperature, light) is a critical, unexplored avenue.

Physicochemical Characterization: Fundamental properties, including solubility, pKa, and crystallographic structure, are completely unknown and require elucidation.

Biological Screening: As many nitrogen heterocycles exhibit biological activity, screening this compound in various assays would be a logical, albeit entirely unexplored, research direction. nih.gov

Potential for Novel Derivatizations and Chemical Transformations

The structure of this compound offers several sites for chemical modification, allowing for the potential creation of a library of novel derivatives.

| Functional Group | Potential Transformation | Rationale |

| Amide N-H | Alkylation, Acylation, Arylation | To modulate solubility, lipophilicity, and hydrogen bonding capacity. |

| Pyrrolidinone N-H | Alkylation, Acylation | To introduce substituents that can alter steric and electronic properties. |

| Exocyclic C=C bond | Reduction, Cycloaddition, Halogenation | To create saturated analogues or introduce further complexity and functionalization. |

| Carbonyl Groups (Amide & Lactam) | Reduction, Thionation | To convert carbonyls into methylene (B1212753) groups or thiocarbonyls, significantly altering chemical properties. |

These potential transformations are standard in synthetic organic chemistry but have not been applied to this specific molecule.

Integration with Emerging Technologies in Chemical Synthesis and Analysis

Future research on this compound could greatly benefit from the integration of modern chemical technologies.

Flow Chemistry: For a prospective synthesis, continuous flow reactors could offer superior control over reaction parameters (temperature, pressure, stoichiometry), potentially improving yield and selectivity, especially in managing the Z/E isomerism of the ylidene moiety.

High-Throughput Experimentation (HTE): To explore the potential derivatizations outlined in section 9.3, HTE platforms could rapidly screen various catalysts and reaction conditions, accelerating the discovery of novel analogues.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods could predict the molecule's geometry, electronic properties, and spectral characteristics (NMR, IR) to aid in its identification and characterization. These tools can also be used to model reaction mechanisms and predict the feasibility of potential transformations.

Machine Learning (ML) and AI: AI-driven retrosynthesis tools could propose novel synthetic pathways. Furthermore, ML models could predict potential biological activities or physicochemical properties for a library of virtual derivatives, helping to prioritize synthetic targets.

Future Perspectives on the Broader Utility of this compound in Chemical Sciences

The future utility of this compound is entirely speculative but can be projected based on its structural features.

Scaffold for Medicinal Chemistry: The pyrrolidinone core is a "privileged scaffold" found in numerous bioactive compounds. nih.gov The molecule's rigid, planar ylidene-amide structure could serve as a unique template for designing enzyme inhibitors or receptor ligands. For instance, related (oxoindolin-ylidene)methylpyrrole structures have been investigated as kinase inhibitors. mdpi.com

Monomer for Polymer Science: The presence of two amide functionalities and a reactive double bond suggests potential as a monomer for the synthesis of novel polyamides or other functional polymers through addition or condensation polymerization.

Functional Organic Material: The conjugated π-system within the molecule could impart interesting photophysical properties (absorption, fluorescence). Derivatization could tune these properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Versatile Chemical Intermediate: If a robust synthesis is developed, the compound could serve as a versatile building block for accessing more complex heterocyclic systems through transformations of its multiple functional groups. researchgate.net

Ultimately, the realization of this potential is contingent on overcoming the initial and most significant hurdle: the development of a method to synthesize and characterize this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.